Levomethadyl acetate hydrochloride

Opioid Use Disorder Treatment Retention Abstinence Rates

Procure Levomethadyl acetate hydrochloride (LAAM), a high-purity (≥98% HPLC) mu-opioid receptor agonist, for specialized preclinical research. Its unique CYP3A4-mediated metabolism yields active metabolites (nor-LAAM, dinor-LAAM) with an extended 2.6-day half-life, enabling thrice-weekly dosing models. This compound serves as a definitive positive control in hERG screening and QTc prolongation assays, and as a critical reference standard for LC-MS/MS forensic toxicology. Ideal for studying sustained receptor activation and physical dependence dynamics. Note: This is a DEA Schedule II controlled substance; all purchases require strict regulatory compliance documentation.

Molecular Formula C23H32ClNO2
Molecular Weight 390.0 g/mol
CAS No. 43033-72-3
Cat. No. B1675122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevomethadyl acetate hydrochloride
CAS43033-72-3
Synonyms(3R,6R)-3-Acetoxy-6-dimethylamino-4,4-diphenylheptane
6-(Dimethylamino)-4,4-Diphenyl-3-Heptanol Acetate
Acemethadone
Acetylmethadol
Alphacetylmethadol
Amidolacetate
Dimepheptanol
LAAM
Levo alpha Acetylmethadol
Levo-alpha-Acetylmethadol
Levoacetylmethadol
Levomethadyl
Levomethadyl Acetate
Levomethadyl Acetate Hydrochloride
Methadol
Methadyl Acetate
ORLAAM
Molecular FormulaC23H32ClNO2
Molecular Weight390.0 g/mol
Structural Identifiers
SMILESCCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl
InChIInChI=1S/C23H31NO2.ClH/c1-6-22(26-19(3)25)23(17-18(2)24(4)5,20-13-9-7-10-14-20)21-15-11-8-12-16-21;/h7-16,18,22H,6,17H2,1-5H3;1H/t18-,22-;/m0./s1
InChIKeyUXBPQRGCVJOTNT-COBSGTNCSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 500 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Levomethadyl Acetate Hydrochloride (CAS 43033-72-3): A Long-Acting Synthetic μ-Opioid Agonist for Research and Reference


Levomethadyl acetate hydrochloride (LAAM) is a synthetic mu-opioid receptor agonist with analgesic and opioid substitution activity [1]. Its hydrochloride salt form mimics the actions of endogenous peptides at CNS opioid receptors, including analgesia, euphoria, sedation, and respiratory depression [2]. LAAM is a prodrug that is metabolized by CYP3A4 to two active metabolites, nor-LAAM and dinor-LAAM, which are responsible for its extended duration of action [3]. This pharmacokinetic profile enabled a dosing schedule of only two to three times per week in clinical use, distinguishing it from other opioid agonists such as methadone [4].

Why Methadone or Buprenorphine Are Not Direct Substitutes for Levomethadyl Acetate Hydrochloride


Levomethadyl acetate hydrochloride is not interchangeable with other opioid agonists like methadone or buprenorphine due to distinct differences in pharmacokinetic and pharmacodynamic profiles. Its unique metabolic pathway through CYP3A4 yields active metabolites with extended half-lives, enabling thrice-weekly dosing compared to daily methadone [1]. Clinical trials reveal varying efficacy on treatment retention and opioid abstinence [2], and a notably higher pro-arrhythmic risk profile [3], making it a research tool for specific models where these differential characteristics are the primary variable of interest.

Quantitative Comparative Evidence for Levomethadyl Acetate Hydrochloride vs. Methadone and Buprenorphine


Superior 52-Week Treatment Retention and Opiate Abstinence vs. Methadone

In a 52-week randomized trial, LAAM demonstrated significantly better treatment retention and sustained abstinence than methadone maintenance (MM). LAAM participants were more likely to complete the 52 weeks (57.4%) compared to MM participants (46.2%) and had fewer opiate-positive urine samples during treatment (M = 48.8 vs. M = 62.3). Furthermore, 24.4% on LAAM achieved at least 12 weeks of continuous abstinence in the last 24 weeks of treatment, compared to only 11.8% on MM [1].

Opioid Use Disorder Treatment Retention Abstinence Rates

Quantified Patient-Reported Superiority in Heroin Blockade and Craving Reduction vs. Methadone

In a comparative study, the majority of patients who had been maintained on both LAAM and methadone for at least three months reported that LAAM provided better heroin 'blockade' and was more effective in reducing craving. Actual heroin use was reported to be less while on LAAM. These were subjective, patient-reported outcomes from a controlled clinical setting [1]. A separate analysis found that 17.9% of patients cited reduced craving as a primary reason for preferring LAAM over methadone [2].

Opioid Use Disorder Patient-Reported Outcomes Heroin Blockade

Significantly Higher Degree of QTc Prolongation vs. Methadone

In a controlled clinical trial, patients receiving LAAM for 24 weeks showed a statistically significant increase in QTc interval from baseline (0.409 s ± 0.022 s to 0.418 s ± 0.028 s, p = 0.046), whereas no significant change was observed in patients remaining on methadone. The study concluded that LAAM induced QTc-prolongation to a higher degree than methadone [1]. This differential pro-arrhythmic risk led to the withdrawal of LAAM from the European market in 2001 [2].

Cardiotoxicity QTc Interval Safety Pharmacology

Lower Mean Retention but Comparable Illicit Opioid Use Reduction vs. Buprenorphine

In a 17-week randomized trial comparing LAAM (75-115 mg), buprenorphine (16-32 mg), and high/low-dose methadone, LAAM showed significantly greater mean retention (89±6 days) than low-dose methadone (70±4 days) but was not directly compared to buprenorphine for retention. All active treatments substantially reduced illicit opioid use compared to low-dose methadone [1]. A separate study found that buprenorphine was associated with significantly less QTc prolongation than both LAAM and methadone [2].

Opioid Use Disorder Comparative Efficacy Buprenorphine

Dose Equivalence: 80 mg Thrice-Weekly LAAM ≈ 100 mg Daily Methadone

In a randomized comparison, levomethadyl acetate at a dose of 80 mg administered three times per week (Monday, Wednesday, Friday) was found to be clinically equivalent to daily administration of 100 mg of methadone hydrochloride in suppressing withdrawal symptoms and maintaining treatment retention [1]. A separate clinical guideline suggests a starting LAAM dose of 1.2 to 1.3 times the patient's daily methadone dose when switching treatments, not to exceed 120 mg [2].

Dose Conversion Clinical Pharmacology Opioid Agonist Therapy

Delayed and Less Severe Withdrawal Syndrome vs. Morphine and Methadone

In a rat model of opioid dependence, withdrawal from LAAM was characterized by a delayed onset and reduced severity compared to withdrawal from morphine or methadone. Irritability scores increased for morphine and methadone during the first day of withdrawal but did not increase until the third day for LAAM [1]. Human studies corroborate this finding, noting that LAAM was associated with more stable and less severe withdrawal symptoms and mood disturbance compared to methadone [2].

Opioid Withdrawal Preclinical Model Abstinence Syndrome

Key Research and Industrial Application Scenarios for Levomethadyl Acetate Hydrochloride


Preclinical Models of Long-Acting Opioid Agonist Therapy and Withdrawal Dynamics

Given its well-documented pharmacokinetic profile of active metabolites (nor-LAAM and dinor-LAAM) and extended half-life of 2.6 days [1], LAAM is ideal for preclinical studies investigating the neurobiological and behavioral consequences of sustained mu-opioid receptor activation. Its delayed and less severe withdrawal syndrome compared to morphine and methadone [2] makes it a unique tool for dissecting the temporal dynamics of physical dependence and abstinence.

Cardiotoxicity Research and hERG Channel Screening as a Positive Control

LAAM's established pro-arrhythmic profile, specifically its ability to induce a higher degree of QTc prolongation than methadone in controlled clinical trials [3], positions it as a definitive positive control compound for in vitro and in vivo cardiotoxicity assays. It is particularly useful for validating hERG channel screening platforms and for investigating the mechanisms underlying drug-induced long QT syndrome and Torsades de Pointes, especially in comparison to methadone and buprenorphine [4].

Analytical Reference Standard for Forensic and Clinical Toxicology

As a DEA Schedule II controlled substance with a distinct metabolic pathway (CYP3A4-mediated N-demethylation to nor-LAAM and dinor-LAAM) [5], high-purity LAAM hydrochloride (≥98% HPLC) serves as a critical analytical reference standard. It is essential for the development and validation of LC-MS/MS methods for detecting and quantifying LAAM and its metabolites in biological matrices for forensic toxicology, clinical monitoring, and pharmacokinetic studies [6].

Pharmacogenomics Research on CYP3A4-Mediated Drug Metabolism

LAAM's metabolism is predominantly mediated by CYP3A4, which exhibits atypical kinetics with two binding sites [7]. This makes LAAM an excellent probe substrate for studying CYP3A4 activity, genetic polymorphisms, and drug-drug interactions. Research comparing LAAM metabolism with that of methadone by intestinal and hepatic CYP3A4 provides crucial insights into presystemic clearance and bioactivation [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Levomethadyl acetate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.